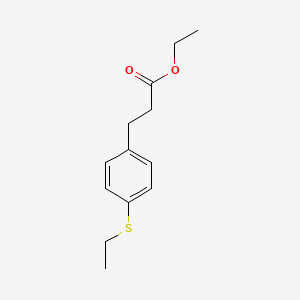
Ethyl 3-(4-ethylsulfanylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-ethylsulfanylphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features an ethylsulfanyl group attached to a phenyl ring, which is further connected to a propanoate ester group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-ethylsulfanylphenyl)propanoate typically involves the esterification of 3-(4-ethylsulfanylphenyl)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4-ethylsulfanylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine, sulfuric acid
Major Products Formed:
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Ethyl 3-(4-ethylsulfanylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-(4-ethylsulfanylphenyl)propanoate is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, the ethylsulfanyl group may undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The ester group may also be hydrolyzed to release the corresponding acid and alcohol, which can further participate in biochemical processes.
Comparison with Similar Compounds
Ethyl 3-(4-ethylsulfanylphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-methylsulfanylphenyl)propanoate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Ethyl 3-(4-bromophenyl)propanoate: Contains a bromine atom on the phenyl ring instead of an ethylsulfanyl group.
Ethyl 3-(4-nitrophenyl)propanoate: Features a nitro group on the phenyl ring instead of an ethylsulfanyl group.
Uniqueness: The presence of the ethylsulfanyl group in this compound imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H18O2S |
|---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
ethyl 3-(4-ethylsulfanylphenyl)propanoate |
InChI |
InChI=1S/C13H18O2S/c1-3-15-13(14)10-7-11-5-8-12(9-6-11)16-4-2/h5-6,8-9H,3-4,7,10H2,1-2H3 |
InChI Key |
XXCDWBMHDZCUSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















